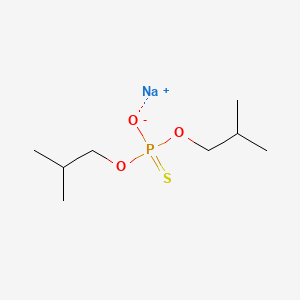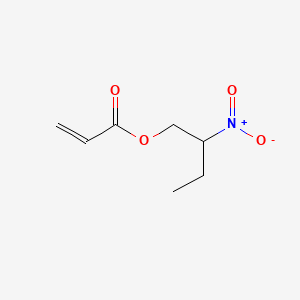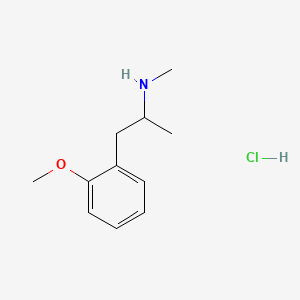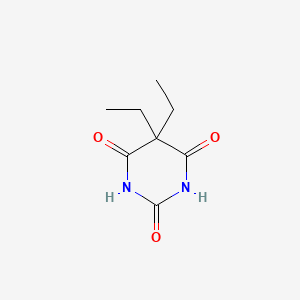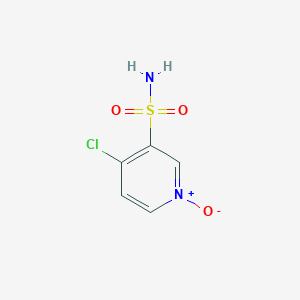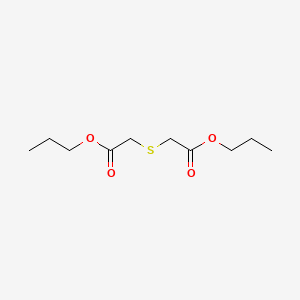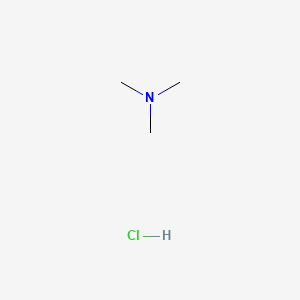
Trimethylamine hydrochloride
Descripción general
Descripción
Trimethylamine hydrochloride is a hydrochloride salt formed by the reaction of equimolar amounts of trimethylamine and hydrogen chloride . It contains a trimethylammonium .
Synthesis Analysis
Trimethylamine hydrochloride can be synthesized through the reaction of trimethylamine (TMA) and hydrochloric acid (HCl). The synthesis reaction can be written as follows: C3H9N+ HCl → C3H10ClN . A detailed synthesis procedure can be found in the Organic Syntheses Procedure .Molecular Structure Analysis
The molecular formula of Trimethylamine hydrochloride is C3H10ClN . The IUPAC Standard InChI is InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H .Chemical Reactions Analysis
Trimethylamine is a weak base that forms salts like trimethylammonium chloride with hydrochloric acid . The reaction involves the lone pair of electrons on the nitrogen atom .Physical And Chemical Properties Analysis
Trimethylamine hydrochloride has a molecular weight of 95.57 g/mol . It is a hydrochloride salt formed by the reaction of equimolar amounts of trimethylamine and hydrogen chloride .Aplicaciones Científicas De Investigación
Synthesis of Choline Chloride
Trimethylamine hydrochloride is used as a raw material for the synthesis of choline chloride . Choline chloride is an important nutrient that plays a key role in various metabolic processes in organisms.
Production of Quaternary Ammonium Compounds
Trimethylamine hydrochloride is also used in the production of quaternary ammonium compounds . These compounds have a wide range of applications, including as disinfectants, surfactants, fabric softeners, and as phase transfer catalysts in chemical reactions.
Manufacturing of Ion Exchange Resins
Ion exchange resins, which are used in water purification and separation processes, can be manufactured using Trimethylamine hydrochloride .
Cationic Starch Reagents
Trimethylamine hydrochloride acts as a cationic starch reagent . Cationic starches have many applications, including in the paper industry where they are used to increase the strength of paper and improve its printability.
Phase Transfer Catalyst
As a phase transfer catalyst, Trimethylamine hydrochloride facilitates the migration of a reactant from one phase to another, thus increasing the rate of reaction .
Oil Field Chemicals
In the oil industry, Trimethylamine hydrochloride is used in the formulation of oil field chemicals . These chemicals are used in various stages of oil production and processing, including drilling, extraction, and refining.
Warning Agent for Natural Gas
Trimethylamine hydrochloride is used as a warning agent for natural gas . It has a strong, fishy odor that can be easily detected in case of a gas leak.
Flotation Agent
Lastly, Trimethylamine hydrochloride is used as a flotation agent . In mineral processing, flotation agents are used to separate minerals from their ores.
Mecanismo De Acción
Target of Action
Trimethylamine (TMA) is a tertiary amine that is derived from the diet either directly from the consumption of foods containing TMA, or by the intake of food containing precursors to TMA such as trimethylamine-N-oxide (TMNO), choline, and L-carnitine . The primary targets of TMA are the microbial enzymes that synthesize it from dietary constituents .
Mode of Action
TMA is a good nucleophile, and this reactivity underpins most of its applications . It is a Lewis base that forms adducts with a variety of Lewis acids . TMA protonates to give the trimethylammonium cation .
Biochemical Pathways
TMA is synthesized from dietary constituents, including choline, L-carnitine, betaine, and lecithin by the action of microbial enzymes during both healthy and diseased conditions in humans . It is a precursor of trimethylamine-N-oxide that has been associated with an increased risk of athero-thrombogenesis .
Pharmacokinetics
Following oral absorption in humans, TMA undergoes efficient N-oxidation to TMNO, a reaction catalyzed by the flavin-containing monooxygenase (FMO) isoform 3 enzyme . TMNO subsequently undergoes excretion in the urine .
Result of Action
The molecular and cellular effects of TMA’s action are diverse. At higher concentrations, TMA has an ammonia-like odor and can cause necrosis of mucous membranes on contact . At lower concentrations, it has a “fishy” odor, the odor associated with rotting fish .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TMA. For instance, TMA is a major air pollutant originating from vehicular exhaust, food waste, and animal husbandry industry . The adverse effects of TMA need to be monitored given its ubiquitous presence in air and easy absorption through human skin .
Safety and Hazards
Propiedades
IUPAC Name |
N,N-dimethylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYJELPVAFJOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027229 | |
| Record name | Trimethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid with fishy odor; [Merck Index] White crystalline powder; [MSDSonline] | |
| Record name | Trimethylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Sub 200 °C | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-205 | |
| Record name | TRIMETHYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in water, ethanol, and chloroform | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-205 | |
| Record name | TRIMETHYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000166 [mmHg] | |
| Record name | Trimethylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethylamine hydrochloride | |
Color/Form |
MONOCLINIC CRYSTALS FROM ALCOHOL | |
CAS RN |
593-81-7 | |
| Record name | Trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanamine, N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW38SRM77K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMETHYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
277.5 °C | |
| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-205 | |
| Record name | TRIMETHYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5710 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is a primary use of trimethylamine hydrochloride in organic synthesis?
A1: Trimethylamine hydrochloride is a common reagent in the synthesis of quaternary ammonium salts. For example, it reacts with epichlorohydrin to produce 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTMA), a key intermediate in the synthesis of various chemicals, including cationic surfactants and (RS)-carnitine chloride [, , , , ].
Q2: Can you elaborate on the synthesis of CHPTMA and its significance?
A2: CHPTMA is synthesized by reacting trimethylamine hydrochloride with epichlorohydrin, typically in an aqueous solution. This reaction is often catalyzed by bases or phase-transfer catalysts [, , , ]. CHPTMA is a versatile intermediate used in the production of cationic starch, cationic guar gum, and as a starting material for the synthesis of (RS)-carnitine chloride, a compound with significant biological activity [, , , ].
Q3: Are there alternative methods for synthesizing CHPTMA that offer advantages?
A3: Yes, researchers have explored alternative synthetic approaches for CHPTMA, such as using alkaline immobilized ionic liquid catalysis []. This method aims to improve the process by enabling catalyst recovery and recycling, potentially leading to a more sustainable and cost-effective production method [, ].
Q4: Beyond CHPTMA, are there other reactions where trimethylamine hydrochloride plays a crucial role?
A4: Yes, trimethylamine hydrochloride is also used in the synthesis of lignin quaternary ammonium salt surfactants (LQASS) []. These surfactants, derived from lignin, a major component of lignocellulosic biomass, have potential applications in various fields, showcasing the role of trimethylamine hydrochloride in developing sustainable materials [, ].
Q5: How does the choice of solvent influence reactions involving trimethylamine hydrochloride?
A5: The choice of solvent can significantly impact reactions involving trimethylamine hydrochloride. For instance, in the synthesis of anhydrous CHPTMA, using chloroform as a solvent allows for the direct reaction of trimethylamine hydrochloride with epichlorohydrin, resulting in a high yield of pure, crystalline product without the need for an aqueous medium [].
Q6: How is trimethylamine hydrochloride utilized in materials science?
A6: Trimethylamine hydrochloride is a key component in the synthesis of chloroaluminate ionic liquids, a class of room-temperature ionic liquids (RTILs) [, , ]. These ionic liquids, formed by combining trimethylamine hydrochloride with anhydrous aluminum chloride, possess unique properties that make them valuable in various applications, including extractive desulfurization of fuels, olefin reduction in gasoline, and as electrolytes in aluminum-ion batteries [, , , ].
Q7: What are the advantages of using chloroaluminate ionic liquids in these applications?
A7: Chloroaluminate ionic liquids offer several advantages:
- Extractive Desulfurization: They exhibit high selectivity towards sulfur-containing compounds, particularly aromatic ones, making them suitable for removing sulfur from fuels [].
- Olefin Reduction: They effectively reduce olefin content in FCC gasoline, improving fuel quality [].
- Aluminum-ion Batteries: They serve as cost-effective electrolytes in aluminum-ion batteries, contributing to the development of sustainable energy storage solutions [].
Q8: Can the properties of chloroaluminate ionic liquids be tuned for specific applications?
A8: Yes, the properties of chloroaluminate ionic liquids can be tailored by adjusting the ratio of aluminum chloride to trimethylamine hydrochloride, as well as by modifying the alkyl chain length on the amine [, ]. This tunability allows researchers to optimize these ionic liquids for specific applications, enhancing their effectiveness.
Q9: Are there any challenges associated with using chloroaluminate ionic liquids?
A9: Despite their advantages, chloroaluminate ionic liquids can be moisture-sensitive, requiring careful handling and storage [, ]. Researchers are actively exploring ways to improve their stability and reduce their sensitivity to moisture, making them more practical for industrial applications.
Q10: Does trimethylamine hydrochloride have any direct biological effects?
A10: While not a primary focus of the provided research, one study found that high residual levels of trimethylamine in choline chloride, which can be produced from trimethylamine hydrochloride, negatively impacted feed intake in weaned piglets []. This finding suggests potential implications for animal nutrition and feed formulation [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



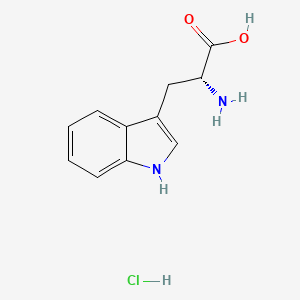
![Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester](/img/structure/B3395867.png)




